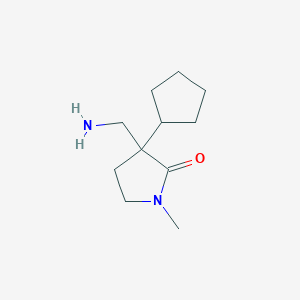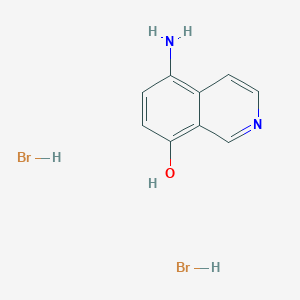![molecular formula C10H18O B13202646 6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)
6-Isopropyl-1-oxaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(propan-2-yl)-1-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-1-oxaspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the annulation of cyclopentane or four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the desired compound .
Industrial Production Methods
Industrial production of 6-(propan-2-yl)-1-oxaspiro[2.5]octane may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(propan-2-yl)-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify the existing structure.
Reduction: Reducing agents can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
6-(propan-2-yl)-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with unique physical and chemical properties.
Mecanismo De Acción
The mechanism by which 6-(propan-2-yl)-1-oxaspiro[2.5]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and produce desired effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile: This compound shares a similar spirocyclic structure but differs in functional groups and applications.
2-azaspiro[3.4]octane: Another spirocyclic compound with different ring sizes and nitrogen incorporation.
Uniqueness
6-(propan-2-yl)-1-oxaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
6-propan-2-yl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C10H18O/c1-8(2)9-3-5-10(6-4-9)7-11-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
UCARVWSQGFDWGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2(CC1)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


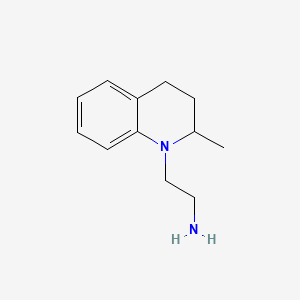

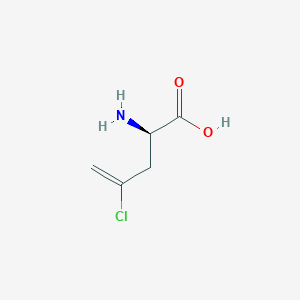
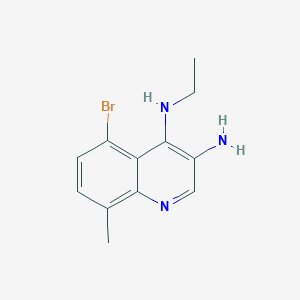
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

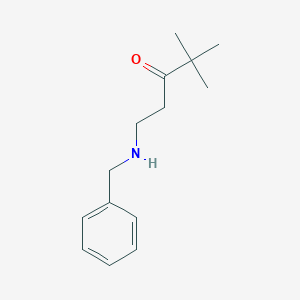
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
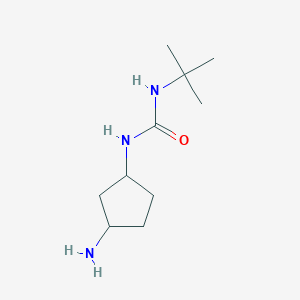
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
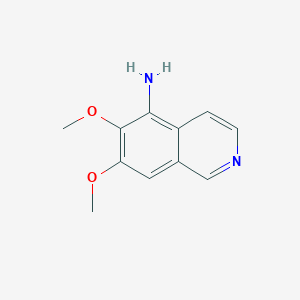
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)
